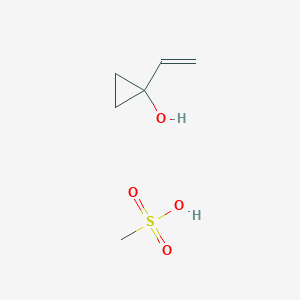
1-Ethenylcyclopropan-1-ol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenylcyclopropan-1-ol;methanesulfonic acid is a compound that combines the structural features of a cyclopropane ring with a vinyl group and a hydroxyl group, along with methanesulfonic acid. This unique combination of functional groups makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenylcyclopropan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the vinyl group. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The vinyl group can then be introduced through a subsequent reaction, such as a Wittig reaction .
Industrial Production Methods
Industrial production methods for 1-ethenylcyclopropan-1-ol;methanesulfonic acid may involve large-scale cyclopropanation reactions followed by sulfonation using methanesulfonic acid. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenylcyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of ethylcyclopropanol.
Substitution: Formation of halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
1-Ethenylcyclopropan-1-ol;methanesulfonic acid has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethenylcyclopropan-1-ol;methanesulfonic acid involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. The methanesulfonic acid moiety can act as a strong acid, facilitating protonation and other acid-catalyzed reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynylcyclopropan-1-ol: Similar structure but with an ethynyl group instead of a vinyl group.
1-Vinylcyclopropan-1-ol: Similar structure but without the methanesulfonic acid moiety.
Uniqueness
1-Ethenylcyclopropan-1-ol;methanesulfonic acid is unique due to the presence of both the cyclopropane ring and the methanesulfonic acid moiety.
Propriétés
Numéro CAS |
136964-21-1 |
|---|---|
Formule moléculaire |
C6H12O4S |
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
1-ethenylcyclopropan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C5H8O.CH4O3S/c1-2-5(6)3-4-5;1-5(2,3)4/h2,6H,1,3-4H2;1H3,(H,2,3,4) |
Clé InChI |
XZYSFCPAGFCSAF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C=CC1(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
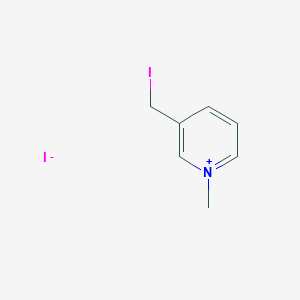
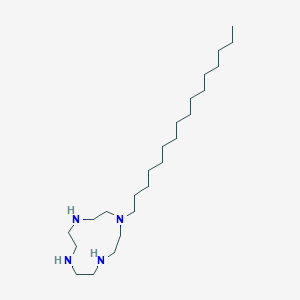
![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)
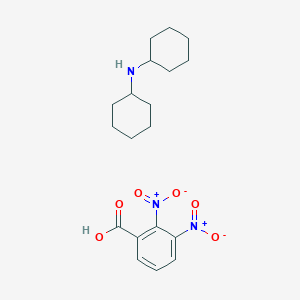
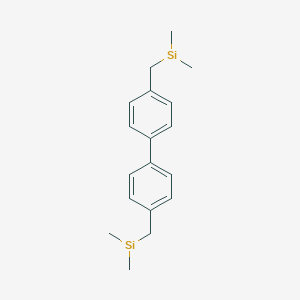
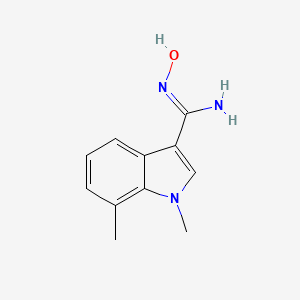
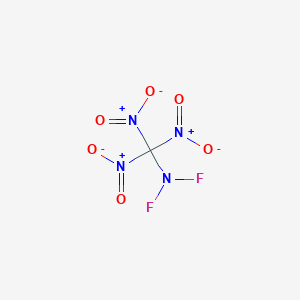
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)
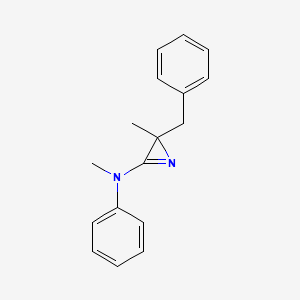
![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
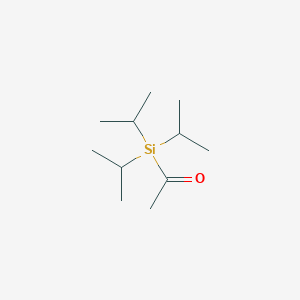
![2'-Nitro-6-[(prop-2-en-1-yl)oxy]-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14281570.png)
